molecular formula C9H10ClNS B1284990 Benzo[b]thiophen-2-ylmethanamine hydrochloride CAS No. 247570-04-3

Benzo[b]thiophen-2-ylmethanamine hydrochloride

Cat. No.: B1284990
CAS No.: 247570-04-3
M. Wt: 199.70 g/mol
InChI Key: DGXQRMAGSLCKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-2-ylmethanamine hydrochloride is an organic compound with the molecular formula C9H9NS·HCl It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophen-2-ylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity. The compound also interacts with fungal enzymes, making it a potential antifungal agent . Additionally, this compound has demonstrated antioxidant properties by interacting with reactive oxygen species and reducing oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and antioxidant activities without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in bacterial and fungal metabolic pathways, leading to the accumulation of toxic metabolites and disruption of cellular homeostasis . Additionally, this compound can affect the levels of reactive oxygen species, contributing to its antioxidant properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with specific enzymes and proteins, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-ylmethanamine hydrochloride typically involves the reaction of benzothiophene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Benzo[b]thiophen-2-ylmethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Another thiophene derivative with similar chemical properties.

    Benzothiophene: The parent compound of Benzo[b]thiophen-2-ylmethanamine hydrochloride.

    Thiophene: A simpler heterocyclic compound containing sulfur.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

247570-04-3

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

1-benzothiophen-2-ylmethylazanium;chloride

InChI

InChI=1S/C9H9NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5H,6,10H2;1H

InChI Key

DGXQRMAGSLCKHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)CN.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C[NH3+].[Cl-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophen-2-ylmethanamine hydrochloride
Reactant of Route 2
Benzo[b]thiophen-2-ylmethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzo[b]thiophen-2-ylmethanamine hydrochloride
Reactant of Route 4
Benzo[b]thiophen-2-ylmethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzo[b]thiophen-2-ylmethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzo[b]thiophen-2-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.